Cas no 618074-82-1 (2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine)

2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine structure
618074-82-1 structure
商品名:2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine
CAS番号:618074-82-1
MF:C23H16N2O2F3SBr
メガワット:521.35
CID:3052173
PubChem ID:4404358

2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • <br>(3-Amino-6-(p-tolyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(3-bromo- 4-methoxyphenyl)methanone
    • 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine
    • 618074-82-1
    • [3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-bromo-4-methoxyphenyl)methanone
    • AKOS002193558
    • AB00674347-01
    • 637-920-2
    • (3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno(2,3-B)pyridin-2-YL)(3-bromo-4-methoxyphenyl)methanone
    • SDCCGSBI-0659495.P001
    • (3-amino-6-(p-tolyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(3-bromo-4-methoxyphenyl)methanone
    • [3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3-bromo-4-methoxyphenyl)methanone
    • STK813973
    • F1423-1955
    • 2-(3-BROMO-4-METHOXYBENZOYL)-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
    • インチ: InChI=1S/C23H16BrF3N2O2S/c1-11-3-5-12(6-4-11)16-10-14(23(25,26)27)18-19(28)21(32-22(18)29-16)20(30)13-7-8-17(31-2)15(24)9-13/h3-10H,28H2,1-2H3
    • InChIKey: VSXACLVPGGHDKS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 520.00680Da
  • どういたいしつりょう: 520.00680Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.3
  • トポロジー分子極性表面積: 93.5Ų

2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1423-1955-20mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1423-1955-30mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1423-1955-3mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1423-1955-15mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1423-1955-10mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1423-1955-75mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA66004-1mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1
1mg
$245.00 2024-04-19
Life Chemicals
F1423-1955-2μmol
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1423-1955-10μmol
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1423-1955-40mg
2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
618074-82-1 90%+
40mg
$140.0 2023-05-17

2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amine 関連文献

2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridin-3-amineに関する追加情報

Introduction to 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine (CAS No. 618074-82-1)

The compound 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine, identified by its CAS number 618074-82-1, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a fused thieno[2,3-bpyridine] core, has garnered considerable attention due to its structural complexity and potential pharmacological applications. The presence of multiple functional groups, including a trifluoromethyl substituent and an amine moiety, makes it a promising candidate for further exploration in drug discovery.

Recent research in the area of heterocyclic compounds has highlighted the importance of thieno[2,3-bpyridine] scaffolds in the development of novel therapeutic agents. These structures exhibit unique electronic properties and biological activities, making them valuable for targeting various diseases. The specific arrangement of substituents in 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine contributes to its potential as a bioactive molecule. The bromo and methoxy groups on the benzoyl moiety introduce additional layers of chemical diversity, which can be exploited to modulate its interactions with biological targets.

One of the most intriguing aspects of this compound is its ability to engage with biological receptors and enzymes through multiple binding interactions. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing the compound's pharmacokinetic properties. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to fine-tune its biological activity. These features make 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine a versatile scaffold for developing new therapeutic agents.

In the context of current pharmaceutical research, there is growing interest in molecules that can modulate inflammatory pathways and immune responses. Thieno[2,3-bpyridine] derivatives have shown promise in this area due to their ability to interact with various signaling pathways involved in inflammation. The structural features of 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine suggest that it may have similar properties. Preliminary studies have indicated that this compound can influence key inflammatory mediators, making it a potential lead for further development.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to incorporate such functionalities into complex molecules with greater ease. The benzoyl and phenyl groups provide additional opportunities for structural modification, allowing researchers to explore different pharmacological profiles.

One of the key challenges in evaluating the potential of 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine is determining its selectivity against off-target interactions. Medicinal chemists employ various computational tools and experimental techniques to assess this property. High-throughput screening (HTS) is often used to identify compounds that exhibit high affinity for specific biological targets while minimizing interactions with other proteins. The structural features of this compound make it an attractive candidate for HTS campaigns aimed at discovering new therapeutic agents.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of compounds like 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine] to biological targets before conducting expensive wet-lab experiments. These predictions can guide the design of new analogs with improved properties. For instance, virtual screening can help identify modifications that enhance binding affinity or reduce toxicity. Such approaches are becoming increasingly integral to modern drug development pipelines.

As our understanding of disease mechanisms evolves, so does our ability to design targeted therapies. The development of small molecules like 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine] underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By combining experimental data with computational insights, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. However, the groundwork laid by initial studies suggests that 2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-bpyridin-3-amine could play a significant role in addressing unmet medical needs.

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